molecular formula C14H20N2O3S B13937531 N-tosylazepane-1-carboxamide CAS No. 13078-23-4

N-tosylazepane-1-carboxamide

Cat. No.: B13937531
CAS No.: 13078-23-4
M. Wt: 296.39 g/mol
InChI Key: SMIAOERZOCCMPR-UHFFFAOYSA-N
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Description

N-tosylazepane-1-carboxamide is a chemical compound characterized by the presence of a tosyl group attached to an azepane ring, which is further linked to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tosylazepane-1-carboxamide can be synthesized through the amidation of azepane-1-carboxylic acid with p-toluenesulfonyl chloride (tosyl chloride). The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-tosylazepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-tosylazepane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-tosylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-tosylpiperidine-1-carboxamide
  • N-tosylmorpholine-1-carboxamide
  • N-tosylpyrrolidine-1-carboxamide

Comparison: N-tosylazepane-1-carboxamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered (piperidine) and five-membered (pyrrolidine) counterparts. The larger ring size can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets .

Properties

CAS No.

13078-23-4

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylazepane-1-carboxamide

InChI

InChI=1S/C14H20N2O3S/c1-12-6-8-13(9-7-12)20(18,19)15-14(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17)

InChI Key

SMIAOERZOCCMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCCCC2

Origin of Product

United States

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